Po-Pro-3
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Overview
Description
Po-Pro-3 is a cyanine dye and an organic iodide salt. It has a role as a fluorochrome. It contains a this compound(2+).
Scientific Research Applications
DNA Binding and Purification
Po-Pro-3 has been investigated for its potential as a ligand in the affinity immobilization and purification of genomic or plasmid DNA fragments. Studies have examined its binding affinities and mechanisms to different DNA conformations, considering factors like DNA conformation, protein and RNA contaminants, solvent polarity, and ionic strength to optimize binding and elution conditions for DNA purification (Haynes, Sherwood, & Turner, 1995).
Role in Insect Immunity and Physiology
This compound, identified as Pro-phenoloxidase 3 (Pro-PO3), plays a significant role in the immune defense system of insects. It is involved in melanin formation around foreign bodies and is critical in lamellocyte-mediated spontaneous melanization processes in Drosophila. Pro-PO3 differs from other Pro-PO isoforms in its activation mode and physiological roles, suggesting unique properties distinct from other enzymes in the Pro-PO family (Nam, Jang, Asano, & Lee, 2008).
Enzymatic Properties and Genetic Studies
The subunit composition of Pro-phenol oxidase has been a subject of extensive research. Molecular cloning and characterization studies reveal insights into the structure and function of these enzymes in insects like Manduca sexta. Understanding the genetic and molecular basis of these enzymes contributes significantly to our knowledge of insect biochemistry and molecular biology (Jiang, Wang, Ma, & Kanost, 1997).
Application in Mosquito Morphogenesis
Studies on this compound, specifically on Armigeres subalbatus prophenoloxidase III, indicate its potential role in mosquito morphogenesis. Research suggests that it might be involved in crucial developmental stages in mosquitoes, affecting processes like pupal development and adult formation. This demonstrates the broader implications of this compound in insect development and physiology (Tsao, Lin, Christensen, & Chen, 2009).
Implications in Protein Degradation and Cancer Therapy
Proteolysis targeting chimeras (PROTACs), where this compound could be a component, are emerging as a significant approach in cancer therapy. These chimeras exploit the ubiquitin-proteasome system to degrade specific proteins, offering a novel therapeutic strategy. The development and application of PROTACs in targeting various cancer-related proteins and their potential in clinical settings represent a significant advancement in targeted cancer therapy (He et al., 2020).
Properties
Molecular Formula |
C22H29I2N3O |
---|---|
Molecular Weight |
605.3 g/mol |
IUPAC Name |
trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;diiodide |
InChI |
InChI=1S/C22H29N3O.2HI/c1-23-20-10-5-6-11-21(20)26-22(23)12-7-9-19-13-16-24(17-14-19)15-8-18-25(2,3)4;;/h5-7,9-14,16-17H,8,15,18H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
CZQJZBNARVNSLQ-UHFFFAOYSA-L |
Isomeric SMILES |
CN\1C2=CC=CC=C2O/C1=C\C=C\C3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-] |
SMILES |
CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-] |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-] |
synonyms |
PO-PRO 3 PO-PRO-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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